2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)acetohydrazide
Overview
Description
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)acetohydrazide, also known as PBAH, is a compound that has received significant attention in scientific research due to its potential therapeutic applications. PBAH is a hydrazide-based compound that has been synthesized using a variety of methods.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)acetohydrazide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), both of which are involved in the inflammatory response. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to reduce inflammation and oxidative stress. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)acetohydrazide in lab experiments is its broad range of potential therapeutic applications. This compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities, as well as potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity profile of this compound and its potential side effects.
Future Directions
There are several future directions for the study of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)acetohydrazide. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases. This compound has been shown to exhibit neuroprotective effects and may have potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its potential use in the treatment of viral infections. This compound has been shown to exhibit antiviral activity and may have potential therapeutic applications in the treatment of viral infections such as HIV and hepatitis C. Finally, further studies are needed to determine the toxicity profile of this compound and its potential side effects, as well as its pharmacokinetics and pharmacodynamics.
Scientific Research Applications
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-4-9-24-16-7-5-15(6-8-16)11-19-22-17(23)12-25-18-20-13(2)10-14(3)21-18/h5-8,10-11H,4,9,12H2,1-3H3,(H,22,23)/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYWCNGWUYZQTO-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NC(=CC(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC(=CC(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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